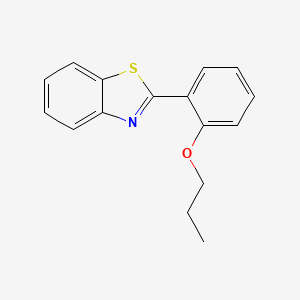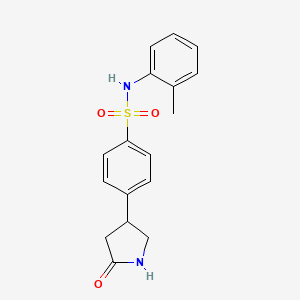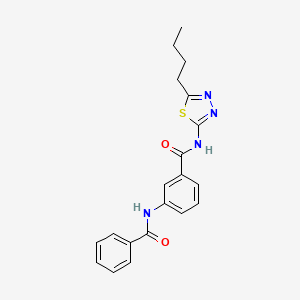
2-(2-propoxyphenyl)-1,3-benzothiazole
説明
2-(2-propoxyphenyl)-1,3-benzothiazole, also known as PBTZ169, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of benzothiazole derivatives that have shown promising results in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.
作用機序
The exact mechanism of action of 2-(2-propoxyphenyl)-1,3-benzothiazole is not fully understood. However, studies have suggested that it targets multiple enzymes involved in the biosynthesis of mycobacterial cell wall components, including arabinogalactan and mycolic acids. This results in the disruption of the cell wall integrity, leading to the death of the bacteria.
Biochemical and Physiological Effects:
2-(2-propoxyphenyl)-1,3-benzothiazole has been found to have low toxicity and high selectivity towards mycobacteria. It has also been shown to have good pharmacokinetic properties, including good solubility, stability, and bioavailability. Additionally, 2-(2-propoxyphenyl)-1,3-benzothiazole has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of other diseases, including cancer and Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using 2-(2-propoxyphenyl)-1,3-benzothiazole in lab experiments is its high potency and selectivity towards mycobacteria. This makes it a valuable tool for studying the mechanisms of action of anti-tuberculosis drugs and developing new therapies for drug-resistant tuberculosis. However, one of the limitations of using 2-(2-propoxyphenyl)-1,3-benzothiazole is its high cost and complex synthesis process, which may limit its availability for widespread use in research.
将来の方向性
There are several future directions for the research and development of 2-(2-propoxyphenyl)-1,3-benzothiazole. One direction is to further investigate its potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease. Another direction is to optimize its synthesis process to reduce the cost and increase its availability for research and clinical use. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
科学的研究の応用
2-(2-propoxyphenyl)-1,3-benzothiazole has been extensively studied for its potential as an anti-tuberculosis agent. It has been shown to inhibit the growth of both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the causative agent of tuberculosis. Additionally, 2-(2-propoxyphenyl)-1,3-benzothiazole has been found to have a synergistic effect when used in combination with other anti-tuberculosis drugs, making it a promising candidate for the treatment of drug-resistant tuberculosis.
特性
IUPAC Name |
2-(2-propoxyphenyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NOS/c1-2-11-18-14-9-5-3-7-12(14)16-17-13-8-4-6-10-15(13)19-16/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASUQVXLNZITCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Propoxyphenyl)-1,3-benzothiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid acetate](/img/structure/B4187092.png)

![2-{[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4187102.png)
![9-(1-naphthyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4187104.png)
![ethyl 4-amino-2-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B4187121.png)
![4-{[(5-butyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B4187122.png)
![N-{2-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4187130.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4187138.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4187141.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4187154.png)


![1-[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]ethanone](/img/structure/B4187178.png)
![N-isopropyl-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B4187185.png)